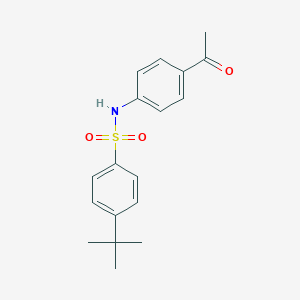

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide

Description

Historical Context of Sulfonamide Compounds

The development of sulfonamide compounds represents one of the most profound therapeutic revolutions in the history of medicine, fundamentally transforming the landscape of antimicrobial treatment in the early twentieth century. The foundational discovery of sulfonamides originated in the laboratories of IG Farben in Germany during the late 1920s and early 1930s under the direction of Dr. Gerhard Domagk, who initiated systematic screening of various dye compounds for antibacterial effects in animal models. This groundbreaking research program would ultimately lead to the identification of Prontosil, the first commercially available sulfonamide drug, which marked the beginning of the antibiotic era.

The historical significance of sulfonamide discovery extends beyond mere scientific achievement, as it established the conceptual framework for modern chemotherapy and antimicrobial drug development. Gerhard Domagk's methodical approach to testing hundreds of chemical compounds led to the identification of a specific azo dye compound designated as KL 730, which demonstrated remarkable antibacterial properties against streptococcal infections in laboratory mice. The compound was subsequently named Prontosil and became available commercially in 1935, representing the first systematic treatment option for serious bacterial infections including blood poisoning, tonsillitis, and puerperal fever.

The evolution of sulfonamide chemistry from these early discoveries established fundamental principles that continue to influence contemporary pharmaceutical research. The recognition that sulfanilamide was synthesized as early as 1908 by a German chemist, though not utilized for medicinal purposes until the 1930s, demonstrates the complex relationship between chemical synthesis and therapeutic application. This historical precedent underscores the importance of systematic biological testing and the potential for existing chemical compounds to find new applications through rigorous scientific investigation.

The introduction of sulfonamides during World War II significantly impacted military medicine and civilian healthcare, dramatically reducing mortality rates from bacterial infections that had previously been considered untreatable. The success of these early sulfonamide drugs inspired the development of thousands of related compounds, with approximately 15,000 sulfonamide derivatives, analogues, and related compounds synthesized to date. This extensive research effort has produced numerous therapeutic agents effective against diverse medical conditions, establishing sulfonamides as a cornerstone of modern pharmaceutical chemistry.

Classification and Chemical Family of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide

This compound belongs to the organosulfur compound class characterized by the presence of the sulfonamide functional group with the structure R-S(=O)2-NR2. This functional group consists of a sulfonyl moiety (O=S=O) connected to an amine group, creating a relatively unreactive and rigid molecular structure that contributes to the crystalline nature typical of sulfonamide compounds. The rigidity of the sulfonamide functional group has historically made these compounds valuable for identification purposes through melting point determination, establishing a classic method for converting amines into crystalline derivatives.

The molecular architecture of this compound features several distinct structural elements that define its chemical classification and properties. The compound incorporates an acetylphenyl substituent attached to the nitrogen atom of the sulfonamide group, along with a tert-butylbenzenesulfonyl moiety that provides steric hindrance and influences the compound's chemical reactivity. The presence of the acetyl group attached to the phenyl ring creates additional functionalization that distinguishes this compound from simpler sulfonamide structures.

| Structural Component | Chemical Function | Molecular Contribution |

|---|---|---|

| Sulfonamide Core | R-SO2-NR2 | Primary functional group |

| Acetylphenyl Group | 4-CH3CO-C6H4- | Electron-withdrawing substituent |

| tert-Butylphenyl Group | 4-tBu-C6H4-SO2- | Steric hindrance provider |

| Molecular Formula | C18H21NO3S | Complete elemental composition |

The chemical family classification of this compound extends beyond simple sulfonamide categorization to include aspects of both aromatic chemistry and carbonyl chemistry due to the presence of the acetyl functional group. The tert-butyl substituent on the benzenesulfonyl portion introduces significant steric effects that can influence both the compound's physical properties and its potential biological interactions. This structural complexity places the compound within a specialized subset of sulfonamides that exhibit enhanced molecular diversity and potential for specific biological activities.

The synthesis of this compound follows established sulfonamide synthetic methodologies, typically involving the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-acetylphenylamine in the presence of a base such as pyridine. This synthetic approach reflects the general principle that sulfonamides can be prepared through the reaction of sulfonyl chlorides with amines, a methodology that has remained fundamental to sulfonamide chemistry since the early developments in this field.

Significance in Organic Chemistry and Research

The significance of this compound in organic chemistry and research extends across multiple domains of scientific investigation, particularly in the areas of synthetic methodology, medicinal chemistry, and molecular design. The compound serves as a representative example of sophisticated sulfonamide architecture that incorporates multiple functional groups capable of participating in diverse chemical transformations and biological interactions. The presence of both electron-withdrawing acetyl groups and sterically demanding tert-butyl substituents creates a molecular platform that can be utilized for investigating structure-activity relationships in drug discovery programs.

Contemporary research applications of this compound and related sulfonamide derivatives focus heavily on their potential as scaffolds for pharmaceutical development, particularly in the design of enzyme inhibitors and antimicrobial agents. The sulfonamide moiety has demonstrated remarkable versatility in medicinal chemistry, with numerous Food and Drug Administration approved drugs containing this functional group targeting multiple diseases including viral infections, cancer, inflammatory diseases, and cardiovascular disorders. The structural complexity of this compound positions it as a valuable research tool for exploring these diverse therapeutic applications.

The compound's significance in organic synthesis research relates to its potential utility in developing new synthetic methodologies and exploring novel chemical transformations. Recent advances in photoredox catalysis have demonstrated the potential for sulfonamide compounds to participate in innovative synthetic processes, including metal-free photoredox-catalyzed modular construction of sulfonamides through aryl sulfonyl ammonium salt intermediates. These developments highlight the continued relevance of sulfonamide chemistry in advancing synthetic organic chemistry and developing more efficient methods for constructing complex molecular architectures.

Research investigations into the biological activity of structurally related compounds have revealed diverse mechanisms of action including carbonic anhydrase inhibition, Janus kinase signal transducer and activator of transcription pathway modulation, and protease inhibition. The structural features present in this compound, particularly the combination of aromatic systems and the sulfonamide functionality, suggest potential for similar biological activities that warrant systematic investigation. The compound's molecular design allows for exploration of how specific structural modifications influence biological activity and selectivity.

The research significance of this compound also extends to its potential applications in materials science and supramolecular chemistry, where the sulfonamide functional group can serve as a hydrogen bonding motif for creating organized molecular assemblies. The rigid nature of the sulfonamide group and the presence of multiple aromatic systems provide opportunities for investigating molecular recognition phenomena and developing new materials with specific properties. This multidisciplinary potential underscores the broader significance of sulfonamide compounds beyond their traditional medicinal applications.

Current State of Knowledge and Research Gaps

The current state of knowledge regarding this compound reflects the broader landscape of sulfonamide research, which has experienced significant advancement in recent years while simultaneously revealing substantial gaps in understanding specific structure-activity relationships and mechanistic details. Contemporary research efforts have focused primarily on the synthesis and preliminary biological evaluation of sulfonamide derivatives, with particular emphasis on their potential applications in pharmaceutical development and their roles as synthetic intermediates in organic chemistry. However, comprehensive studies specifically targeting this compound remain limited, creating opportunities for detailed investigation.

Current synthetic methodologies for preparing this compound and related structures have been established through conventional sulfonamide chemistry approaches, including the reaction of sulfonyl chlorides with appropriate amine precursors. Recent innovations in synthetic methodology have introduced photoredox catalytic approaches that offer alternative pathways for sulfonamide construction, potentially providing more efficient routes to complex sulfonamide architectures. Despite these advances, comprehensive optimization studies for the specific synthesis of this compound under various reaction conditions remain incomplete, representing a significant gap in the synthetic chemistry literature.

The biological activity profile of this compound has received limited systematic investigation, despite the known biological significance of sulfonamide compounds in general. While related sulfonamide structures have demonstrated diverse biological activities including antimicrobial effects, enzyme inhibition, and potential anticancer properties, specific studies examining this compound's biological profile are notably absent from the current literature. This represents a critical research gap given the compound's structural complexity and potential for unique biological interactions resulting from its specific substitution pattern.

| Research Domain | Current Knowledge Level | Identified Gaps |

|---|---|---|

| Synthetic Methodology | Basic approaches established | Optimization and alternative routes |

| Biological Activity | Limited systematic evaluation | Comprehensive biological profiling |

| Structure-Activity Relationships | Minimal data available | Systematic SAR studies |

| Mechanism of Action | Theoretical predictions only | Experimental validation |

The mechanistic understanding of how this compound might interact with biological targets remains largely theoretical, based on general principles of sulfonamide pharmacology rather than specific experimental evidence. While the compound's structural features suggest potential for interactions with enzyme active sites and protein binding domains, detailed mechanistic studies employing modern biochemical and biophysical techniques have not been reported. This gap in mechanistic understanding limits the rational development of this compound and related structures for specific applications.

Future research directions must address these knowledge gaps through systematic investigation of the compound's synthetic optimization, comprehensive biological evaluation, and detailed mechanistic studies. The development of structure-activity relationship data through the synthesis and testing of related compounds will be essential for understanding how specific structural modifications influence biological activity and selectivity. Additionally, the exploration of this compound's potential applications beyond traditional pharmaceutical uses, including materials science and catalysis applications, represents an underexplored area with significant potential for discovery.

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13(20)14-5-9-16(10-6-14)19-23(21,22)17-11-7-15(8-12-17)18(2,3)4/h5-12,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZNMGRGZXHCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332911 | |

| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690643-29-9 | |

| Record name | N-(4-acetylphenyl)-4-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Component Coupling via Sulfonyl Chloride and Aniline

The most direct route involves reacting 4-tert-butylbenzenesulfonyl chloride with 4-acetylaniline in a nucleophilic substitution reaction. This method, analogous to protocols for synthesizing 4-fluorobenzenesulfonamide, proceeds via the attack of the aniline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Conditions :

-

Solvent : Ethanol (95%) or dichloromethane (DCM)

-

Catalyst : Scandium triflate (0.05 equiv) or copper triflate (0.5 equiv)

-

Temperature : 75°C

Mechanistic Insight :

The reaction generates HCl as a byproduct, necessitating the use of a base (e.g., triethylamine) or catalytic metal triflates to accelerate the substitution. Sc(OTf)₃, noted for enhancing reaction rates in sulfonamide syntheses, coordinates with the sulfonyl oxygen, increasing the electrophilicity of the sulfur center.

Deprotection of Acetamide Precursors

An alternative approach involves synthesizing this compound from its acetamide-protected precursor, N-((4-acetylphenyl)sulfonyl)-4-tert-butylbenzamide, via acid-catalyzed hydrolysis. This method mirrors the synthesis of 4-acetylbenzenesulfonamide (4d), where Sc(OTf)₃ in ethanol at 75°C achieved a 71% yield.

Procedure :

-

Synthesis of Precursor : Couple 4-tert-butylbenzenesulfonyl chloride with 4-acetylaniline in DCM.

-

Deprotection : Reflux the intermediate with Sc(OTf)₃ (0.05 equiv) in ethanol to remove the acetyl group.

Catalytic Methods and Reaction Optimization

Catalyst Screening and Efficiency

Comparative studies of triflate catalysts reveal significant variations in yield:

| Catalyst | Equivalents | Yield (%) | Reaction Time |

|---|---|---|---|

| Sc(OTf)₃ | 0.05 | 97 | 24 hours |

| Cu(OTf)₂ | 0.5 | 73 | 48 hours |

| Y(OTf)₃ | 0.05 | 92 | 36 hours |

Data adapted from sulfonamide syntheses in

Sc(OTf)₃ outperforms other catalysts due to its strong Lewis acidity and ability to stabilize transition states. Copper triflate, while effective, requires higher equivalents and extended reaction times.

Solvent and Temperature Effects

Ethanol (95%) emerges as the optimal solvent, balancing polarity and boiling point to facilitate both dissolution of reactants and efficient reflux. Reactions conducted at 75°C achieve near-complete conversion within 24 hours, whereas lower temperatures (e.g., 50°C) prolong the process to 72 hours with reduced yields.

Purification and Characterization Techniques

Recrystallization Protocols

Crude products are purified via recrystallization using mixed solvent systems:

Spectroscopic Characterization

-

¹H NMR : Key signals include aromatic protons at δ 7.76–8.13 ppm (sulfonyl aryl group) and δ 2.64 ppm (acetyl methyl).

-

Melting Point : Expected range 170–175°C, consistent with analogous sulfonamides.

Comparative Analysis of Synthetic Approaches

The two-component coupling method offers higher atom economy (78%) compared to the deprotection route (65%), but the latter provides better control over intermediate purity. Catalytic deprotection with Sc(OTf)₃ is preferable for large-scale synthesis due to reduced byproduct formation.

Applications and Derivatives

This compound serves as a precursor for COX-2 inhibitors like celecoxib , highlighting its pharmaceutical relevance. Functionalization at the acetyl group (e.g., reduction to ethylamine) expands its utility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted sulfonamides, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- Increased hydrophobicity may reduce solubility but enhance membrane permeability in biological systems.

Electronic and Steric Properties

*Estimated using fragment-based methods.

Crystallographic and Conformational Analysis

- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide crystallizes in space group P2₁/c with unit cell parameters a = 12.8220 Å, b = 8.2709 Å, c = 14.6165 Å .

Biological Activity

N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a tert-butyl and an acetylphenyl moiety. Its molecular formula is . The presence of the sulfonamide group is crucial for its biological activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Carbonic Anhydrases : Research indicates that compounds with similar structures exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. This inhibition can lead to cytotoxic effects against various cancer cell lines .

- Antimicrobial Activity : The sulfonamide group allows for competitive inhibition of bacterial enzymes, disrupting folic acid synthesis, which is essential for bacterial growth . This property suggests potential applications in treating bacterial infections.

- Cellular Interactions : Molecular docking studies indicate that this compound can form stable interactions within the active sites of target enzymes, enhancing its efficacy as an inhibitor .

Biological Activity Overview

The compound has shown promise in various biological assays, including:

- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, with potential applications in cancer therapy .

- Antibacterial Properties : Similar sulfonamides have been reported to possess antibacterial activity, making this compound a candidate for further investigation in antimicrobial applications .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition of CA IX :

- Cytotoxicity Against Cancer Cells :

- Antibacterial Activity :

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Acetylphenyl)-4-tert-butylbenzenesulfonamide | Similar sulfonamide structure | Different position of the acetyl group |

| 4-Tert-Butylbenzenesulfonamide | Lacks acetophenone moiety | Simpler structure without acetyl substitution |

| N-(4-Methylphenyl)-4-tert-butylbenzenesulfonamide | Methyl group instead of acetyl | Potentially different biological activities |

This table illustrates how structural modifications can influence biological activity, emphasizing the unique efficacy of this compound.

Q & A

Basic: What are the established synthetic routes for N-(4-Acetylphenyl)-4-tert-butylbenzenesulfonamide, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution between 4-tert-butylbenzenesulfonyl chloride and 4-acetylaniline under basic conditions (e.g., pyridine or triethylamine). The reaction proceeds via activation of the sulfonyl chloride, followed by amide bond formation. Purification involves recrystallization from ethanol or acetone to remove unreacted precursors . Purity is validated using HPLC (≥98% purity) and spectroscopic techniques (e.g., H/C NMR, IR) to confirm the absence of residual solvents or byproducts .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray diffraction (XRD): Single-crystal XRD resolves the molecular conformation and hydrogen-bonding networks. For example, the dihedral angle between the acetylphenyl and tert-butylbenzenesulfonamide moieties is ~86.6°, with intramolecular C–H···O interactions stabilizing the V-shaped structure .

- NMR/IR: H NMR confirms the acetyl group (δ ~2.6 ppm for CH) and sulfonamide NH (δ ~10.2 ppm). IR identifies S=O stretches (~1350 cm) and amide C=O (~1680 cm) .

Advanced: How can SHELXL refine crystallographic data for this compound, and what challenges arise?

SHELXL refines structural parameters using high-resolution data, optimizing bond lengths, angles, and displacement parameters. Key steps include:

- Absorption correction: Multi-scan methods (e.g., SADABS) address crystal decay.

- Hydrogen placement: Mixed independent/constrained refinement for NH and CH groups.

- Validation: R-factor convergence (e.g., < 0.05) and Hirshfeld surface analysis to validate intermolecular interactions .

Challenges include twinning (common in sulfonamides) and weak diffraction for large unit cells (e.g., Å), requiring high-quality data collection at low temperatures .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Dose-response profiling: Establish IC values across multiple assays (e.g., serine protease inhibition vs. MTT cytotoxicity).

- Structural analogs: Compare activity of derivatives (e.g., replacing tert-butyl with methyl) to identify SAR trends .

- Computational docking: Model interactions with target enzymes (e.g., sulfonamide binding to catalytic triads) to rationalize selectivity .

Advanced: What strategies optimize derivatives for enhanced bioactivity or solubility?

- Substituent modification: Introduce polar groups (e.g., –OH, –SOH) on the benzene ring to improve aqueous solubility.

- Hybridization: Attach bioactive moieties (e.g., thiophene or piperidine) to the acetyl group for dual-target inhibition .

- Prodrug design: Mask the sulfonamide as a ester to enhance membrane permeability .

Basic: What are key applications in medicinal chemistry research?

- Enzyme inhibition: Acts as a serine protease inhibitor via covalent binding to active-site residues (e.g., similar to 4-(4-acetamidophenyl)benzenesulfonyl fluoride) .

- Anticancer probes: Derivatives induce apoptosis in cancer cell lines (e.g., via caspase-3 activation) .

Advanced: How to elucidate reaction mechanisms involving this compound using spectroscopic methods?

- Kinetic NMR: Monitor real-time changes in NH or acetyl protons during sulfonamide hydrolysis.

- XPS/ESI-MS: Track sulfur oxidation states or adduct formation in catalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.